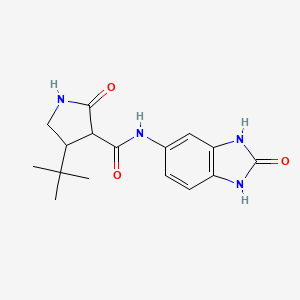

4-叔丁基-2-氧代-N-(2-氧代-2,3-二氢-1H-1,3-苯并二氮杂环-5-基)吡咯啉-3-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a complex organic molecule with the molecular formula C17H21N3O3 . It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis .

Synthesis Analysis

The synthesis of this compound involves several steps. The first step involves the preparation of (S)-tert-butyl 4-oxo-2-pyrrolidinecarboxylate, which is then reacted with thiazolidine to yield (S)-tert-butyl 4-oxo-2- (thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate . Another synthesis method involves the reaction of (2S)-1-tertbutyloxycarbonyl-4-oxa-tetramethyleneimine-2-carboxylic acid with thiazolidine and N-diisopropylethylamine in ethyl acetate .Molecular Structure Analysis

The molecular structure of this compound has been investigated by X-ray diffraction . The bond lengths are comparable with those found in previous reports .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of (S)-tert-butyl 4-oxo-2-pyrrolidinecarboxylate with thiazolidine to yield (S)-tert-butyl 4-oxo-2- (thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate . Another reaction involves the reaction of (2S)-1-tertbutyloxycarbonyl-4-oxa-tetramethyleneimine-2-carboxylic acid with thiazolidine and N-diisopropylethylamine in ethyl acetate .Physical And Chemical Properties Analysis

The compound is a complex organic molecule with the molecular formula C17H21N3O3 . It has anti-inflammatory properties .科学研究应用

合成及相关化合物的表征

衍生化合物合成聚酰胺:衍生自叔丁基邻苯二酚的化合物,例如“4-叔丁基-1,2-双(4-羧基苯氧基)苯”和“1,2-双(4-氨基苯氧基)-4-叔丁基苯”,已被合成用于制备具有柔性主链醚键的新型聚酰胺。这些聚酰胺表现出非晶态结构、在极性溶剂中的高溶解性和良好的热稳定性,使其适合于生产透明、柔韧且坚韧的薄膜 (Hsiao, Yang, & Chen, 2000)。

酶促 C-脱甲基化研究:一种新型二肽基肽酶-4 抑制剂的酶促 C-脱甲基化,表明此类化合物在肝微粒体中可能发生的代谢转化。本研究提供了对相关化合物代谢途径的见解,突出了羟基化和羰基还原作为主要代谢反应的作用 (Yoo et al., 2008)。

具有相关结构的杂环合成:作为潜在抗精神病剂的杂环羧酰胺的合成说明了相关化学结构在药物化学中的通用性。这些化合物对多巴胺和血清素受体表现出结合亲和力,展示了它们在治疗应用中的潜力 (Norman et al., 1996)。

螺哌啶衍生物的合成途径:基于螺哌啶内酰胺的乙酰辅酶 A 羧化酶抑制剂的简化合成展示了先进的合成方法。这些方法包括区域选择性烷基化和柯蒂斯重排,突出了具有相似结构特征的化合物的合成复杂性和潜在药理应用 (Huard et al., 2012)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

4-tert-butyl-2-oxo-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3/c1-16(2,3)9-7-17-13(21)12(9)14(22)18-8-4-5-10-11(6-8)20-15(23)19-10/h4-6,9,12H,7H2,1-3H3,(H,17,21)(H,18,22)(H2,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFXPZRXRQVEZCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CNC(=O)C1C(=O)NC2=CC3=C(C=C2)NC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-2-Phenyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-ylmethyl)ethenesulfonamide](/img/structure/B2709075.png)

![N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2709076.png)

![2-[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2709080.png)

![N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2709081.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide](/img/structure/B2709086.png)

![7-cyclohexyl-5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2709090.png)

![N-(3-chloro-4-methoxyphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2709094.png)